3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure features:
Properties
IUPAC Name |
3-methyl-7-(4-propylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O2S/c1-3-8-22(20,21)19-6-4-18(5-7-19)12-10-11(13-9-14-12)17(2)16-15-10/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZQOFZTOPSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
- CAS Number : 1105216-37-2
Triazolopyrimidines, including the compound , exhibit a range of biological activities primarily through their interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Kinases : Triazolopyrimidine derivatives often inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : Some derivatives have shown potent activity against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM .
- Cytotoxic Effects : In vitro studies have demonstrated that certain triazolopyrimidine compounds exhibit cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds showed promising results compared to standard chemotherapeutic agents like doxorubicin .
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of synthesized triazolopyrimidine derivatives against three human tumor cell lines (MCF-7, A549, HCT116). The results indicated that compounds derived from the triazolopyrimidine scaffold exhibited significant cytotoxicity in MCF-7 and A549 cells, with some derivatives outperforming doxorubicin .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of a related triazolopyrimidine derivative. The compound displayed robust activity against common pathogens, suggesting its potential as a lead compound for developing new antibiotics .
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research conducted on multicellular spheroids demonstrated that this compound could inhibit tumor growth effectively. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays, indicating its potential as a lead compound for developing new antibiotics .
Neurological Disorders
The structural similarity of this compound to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems, possibly providing therapeutic benefits for conditions like depression and anxiety .
Fungicidal Activity
The compound has been explored for its fungicidal properties, particularly against crop pathogens. Its unique structure allows it to inhibit fungal growth effectively, making it a candidate for developing new fungicides that could replace less effective or more toxic alternatives currently in use .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
Table 1: Structural Comparison of Key Analogs
Pharmacokinetic and Physicochemical Properties
Table 2: Property Comparison
Q & A
Q. What are the standard synthetic routes for 3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under acidic or basic conditions.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3: Sulfonylation of the piperazine group using propylsulfonyl chloride in solvents like dichloromethane or dimethylformamide (DMF) at controlled temperatures .
- Purification: Column chromatography or recrystallization is critical to isolate high-purity products .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
Methodologies include:
- Solubility: Use shake-flask or HPLC-based methods in solvents of varying polarity (e.g., water, DMSO, ethanol) .
- Stability: Accelerated stability studies under varying pH, temperature, and light exposure, analyzed via HPLC or UV-Vis spectroscopy .
- Compatibility: Compatibility with biological buffers (e.g., PBS) should be tested using dynamic light scattering (DLS) to detect aggregation .
Q. What spectroscopic techniques are optimal for structural confirmation?
- NMR: 1H/13C NMR to verify substituent positions on the triazolopyrimidine and piperazine rings .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of 3D structure, if single crystals are obtainable .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Design of Experiments (DOE): Apply statistical methods (e.g., factorial design) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Catalyst Screening: Test palladium/copper catalysts for coupling efficiency, or alternative ligands to reduce side reactions .
- Flow Chemistry: Continuous flow systems may improve reproducibility and scalability for key steps like sulfonylation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Standardized Assays: Use validated cell lines (e.g., NCI-60 panel) and control compounds to minimize variability .
- Binding Kinetics: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target-binding affinity under consistent conditions .
- Structural Analogs: Compare activity with derivatives (e.g., ethyl or benzyl substitutions) to identify SAR trends .
Q. How can researchers design experiments to elucidate the compound’s pharmacokinetic (PK) properties?
- In Vitro Models: Caco-2 assays for intestinal permeability, microsomal stability tests for metabolic half-life .
- Computational Predictions: Use tools like SwissADME to estimate logP, blood-brain barrier penetration, and CYP450 interactions .
- In Vivo Pilot Studies: Rodent PK studies with LC-MS/MS quantification of plasma/tissue concentrations .
Q. What methodologies identify off-target effects in pharmacological studies?
- Proteome Profiling: Affinity pull-down assays coupled with mass spectrometry to map unintended protein interactions .
- Kinase Panel Screens: Test against kinase libraries (e.g., Eurofins KinaseProfiler) to assess selectivity .
- CRISPR-Cas9 Screening: Genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
Methodological Challenges and Solutions
Q. How to address discrepancies in computational vs. experimental binding affinity data?
- Cross-Validation: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS) to refine binding poses .
- Alchemical Free Energy Calculations: Use FEP or MM/PBSA to improve affinity predictions .
- Experimental Triangulation: Validate with SPR, ITC, or X-ray co-crystallography .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Internal Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) in every plate .
- Blinded Replicates: Perform triplicate runs by different researchers to reduce bias .
- Lyophilized Stocks: Pre-aliquot compound stocks to minimize degradation .
Q. How to prioritize structural analogs for SAR studies?
- Fragment-Based Design: Focus on modifying the propylsulfonyl group or triazole core to probe steric/electronic effects .
- In Silico Libraries: Generate virtual libraries (e.g., using RDKit) and filter via ADMET predictions .
- High-Throughput Screening (HTS): Test 100–500 analogs in parallel against target proteins .
Tables for Key Data
| Parameter | Method | Typical Results | Reference |
|---|---|---|---|
| Synthetic Yield | Multi-step optimization (DOE) | 45–60% after chromatography | |
| Aqueous Solubility | Shake-flask (pH 7.4) | 0.12 mg/mL (±0.03) | |
| Plasma Protein Binding | Equilibrium dialysis | 89% bound (human albumin) | |
| CYP3A4 Inhibition | Fluorescent assay | IC50 = 8.2 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
